"fundamental properties of manganese glycinate for research"
"fundamental properties of manganese glycinate for research"
An In-depth Technical Guide to the Fundamental Properties of Manganese Glycinate (B8599266) for Research
Introduction
Manganese glycinate is a chelated coordination complex where the essential trace mineral manganese (Mn) is bound to the amino acid glycine (B1666218).[1] This chelation results in a stable five-membered ring structure, significantly enhancing the bioavailability and stability of manganese compared to inorganic sources.[1][2] Its superior absorption characteristics make it a compound of interest in nutritional science, drug development, and agricultural research.[1][2] In biochemical and nutritional studies, manganese glycinate serves as a crucial source of the manganese cation, a vital cofactor for numerous enzymes, including the antioxidant enzyme superoxide (B77818) dismutase.[1] This guide provides a comprehensive overview of the core chemical, physical, and biological properties of manganese glycinate, along with detailed experimental protocols for its synthesis and characterization, to support its application in a research setting.
Chemical and Physical Properties
Manganese glycinate is a metal-amino acid complex where a manganese(II) ion (Mn²⁺) is coordinated by two glycine molecules.[2][3] Glycine acts as a bidentate ligand, binding to the manganese ion through both its amine nitrogen atom and an oxygen atom from its carboxylate group.[1][4] This forms two stable five-membered chelate rings, a structure that enhances its thermodynamic stability and solubility in biological systems.[2][5] The typical stoichiometric ratio is 1:2 (Mn:glycine).[1][3]
Quantitative Data Summary
The fundamental physical and chemical properties of manganese glycinate are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈MnN₂O₄ | [2][6][7] |
| Molecular Weight | ~203.06 g/mol (anhydrous) | [2][3][7] |
| ~226.07 g/mol (dihydrate) | [8] | |
| Appearance | White to light pink or light brown crystalline powder | [2][3][6][8] |
| Solubility | Highly soluble in water.[2][8][9] Solubility is pH-dependent; sparingly soluble at pH 2, highly soluble at pH 7.[6] | |
| Density | ~1.69 g/cm³ | [6] |
| Melting Point | ~240°C (Decomposition) | [2][6] |
| Manganese Content | ~21% (BASF Specification) | [10] |
| ~15% Minimum (Muby Chemicals Specification) | [8] | |
| CAS Number | 14281-77-7, 6912-28-3 | [2][7][8] |
Synthesis Methodologies
The synthesis of manganese glycinate can be achieved through several methods, with the most common being aqueous dissolution and precipitation, as well as solid-state mechanochemical approaches.[1]
-
Aqueous Dissolution and Precipitation : This widely used method involves dissolving a soluble manganese salt (e.g., manganese sulfate (B86663) or manganese chloride) and glycine in an aqueous medium.[1][11][12] The pH of the solution is then adjusted to a specific range (typically 6-7) using an alkaline buffer, and the mixture is heated to facilitate the chelation reaction.[2][11]
-
Solid-State Mechanochemical Synthesis : This alternative, solvent-free method involves the mechanical grinding or milling of solid reactants, such as manganese chloride and glycine, in a specific molar ratio.[1] The mechanical energy drives the solid-state reaction to form the chelate.[1]
Experimental Protocol: Aqueous Synthesis of Manganese Glycinate
This protocol describes a common laboratory-scale synthesis via aqueous dissolution.
Materials:
-
Glycine (C₂H₅NO₂)
-
Manganese Sulfate Monohydrate (MnSO₄·H₂O) or Manganese Chloride (MnCl₂)[1][2]
-
Distilled Water
-
Sodium Hydroxide (B78521) (NaOH) or Ammonium Hydroxide (NH₄OH) solution (for pH adjustment)[11]
-
Ethanol (B145695) (for washing)[12]
Procedure:
-
Precursor Solution Preparation: Dissolve glycine and a manganese salt (e.g., manganese sulfate) in distilled water. A molar ratio of glycine to manganese salt between 1:0.5 and 2:1 is typically used, with a 1:1 or 1.5:1 ratio being common.[11][12]
-
Chelation Reaction: Heat the mixed solution to a constant temperature between 70°C and 85°C with continuous stirring.[11][12]
-
pH Adjustment: Slowly add an alkaline pH buffering agent, such as a sodium hydroxide solution, to adjust the pH of the reacting mixture to between 6 and 7.[11] This step is critical for promoting chelation.
-
Reaction Incubation: Maintain the reaction at the constant temperature and pH for a period of 30 to 120 minutes to ensure the chelation process is complete.[1][11]
-
Crystallization and Precipitation: After the reaction period, cool the solution. Light pink crystals of manganese glycinate will precipitate out of the solution.[11][12]
-
Washing and Drying: Separate the crystals from the supernatant via centrifugation or filtration. Wash the collected crystals with a solvent like absolute ethanol to remove unreacted precursors.[12]
-
Final Product: Dry the washed crystals under vacuum to obtain the final manganese glycinate product.[13]
Caption: Workflow for the aqueous synthesis of manganese glycinate.
Analytical and Characterization Techniques
A combination of analytical methods is required to confirm the synthesis, structure, and purity of manganese glycinate.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a primary tool for confirming chelate formation. The coordination of manganese with glycine results in characteristic shifts in the vibrational frequencies of the carboxylate (COO⁻) and amine (NH₂) groups, indicating the formation of Mn-O and Mn-N bonds.[1][4]
-
Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) can determine the molecular weight of the intact complex, providing insight into the metal-ligand stoichiometry.[1] Inductively Coupled Plasma (ICP-MS) is used for highly sensitive elemental analysis to precisely quantify the manganese content.[1]
-
Thermogravimetric Analysis (TGA): TGA assesses thermal stability and can confirm the stoichiometry of the complex. For instance, a 1:2 Mn:glycine adduct exhibits a distinct mass loss step corresponding to the release of the glycine molecules.[1][4]
-
X-ray Diffraction (XRD): This technique is used to analyze the crystalline structure of the final product.[11]
Experimental Protocol: Characterization by FT-IR Spectroscopy
Objective: To confirm the formation of coordination bonds between manganese and glycine.
Materials & Equipment:
-
Synthesized manganese glycinate sample
-
Reference standard of pure glycine
-
Potassium Bromide (KBr), IR-grade
-
FT-IR Spectrometer
-
Agate mortar and pestle
-
Pellet press
Procedure:
-
Sample Preparation: Prepare two separate samples for analysis: one of pure glycine and one of the synthesized manganese glycinate.
-
KBr Pellet Method: For each sample, mix approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder. Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 7-10 tons) to form a thin, transparent KBr pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Data Collection: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis:
-
Compare the spectrum of manganese glycinate to that of free glycine.
-
Look for key changes indicating chelation:
-
A shift in the asymmetric stretching vibration of the carboxylate group (COO⁻).
-
Changes in the vibrational modes of the amino group (NH₂), confirming its involvement in coordination.[1]
-
-
The presence of both Mn-N and Mn-O bond formations confirms the successful synthesis of the chelate.[1]
-
Caption: Analytical workflow for the characterization of manganese glycinate.
Biological and Pharmacological Properties
The chelated structure of manganese glycinate is central to its biological activity, primarily by enhancing its bioavailability.
Bioavailability and Absorption
Manganese glycinate exhibits significantly higher bioavailability compared to inorganic manganese sources like manganese sulfate.[1][2] Reports suggest its bioavailability can be 15-20% greater than inorganic forms.[1] This enhanced absorption is attributed to the chelated structure, which protects the manganese ion from forming insoluble complexes with dietary inhibitors like phytates in the gut.[2][9] It is suggested that the complex may be partially absorbed intact via amino acid or peptide transport pathways, bypassing typical routes for inorganic mineral absorption.[2]
Role in Signaling Pathways and Metabolism
Manganese is an essential cofactor for numerous enzymes and plays a key role in cellular signaling.[1][14] It is critical for bone formation, energy metabolism, and antioxidant defense.[6][9][15] Excessive manganese, however, is associated with neurotoxicity.[14][16]
Research into manganese-induced neurotoxicity reveals its influence on several key signaling pathways:
-
Insulin/IGF-1 Signaling: Manganese can exhibit insulin-mimicking effects, activating the insulin-like growth factor (IGF-1) signaling pathway. This pathway, through downstream effectors like Protein Kinase B (Akt) and Mitogen-Activated Protein Kinase (MAPK), can play a protective role against manganese-induced neurotoxicity by reducing apoptosis.[14][16]
-
Neuroinflammatory Pathways: At toxic levels, manganese can activate neuroinflammatory signaling, including pathways involving NF-κB and the NLRP3 inflammasome, contributing to its neurotoxic effects.[14][16]
Caption: Role of Manganese in the Insulin/IGF-1 signaling pathway.
Toxicology and Safety
While manganese is an essential nutrient, prolonged or repeated overexposure can lead to toxicity, primarily neurotoxicity, in a condition known as manganism.[17][18]
| Hazard Information | Description | Source(s) |
| GHS Hazard Statements | H373: May cause damage to organs (Brain, Central nervous system) through prolonged or repeated exposure. | [7][17][19] |
| H411: Toxic to aquatic life with long lasting effects. | [7][17][19] | |
| H319: Causes serious eye irritation. | [17] | |
| GHS Precautionary Statements | P260: Do not breathe dust. | [17][19] |
| P273: Avoid release to the environment. | [17][19] | |
| P280: Wear eye protection. | [17] | |
| Acute Toxicity | LD50 Oral - Rat: Not available. | [8] |
Manganese glycinate should be handled with appropriate care in a laboratory setting, using personal protective equipment to avoid inhalation of dust and contact with eyes.[17][20]
Applications in Research
The unique properties of manganese glycinate make it a valuable tool in various research fields:
-
Nutritional and Animal Science: It is used in feed formulations to study its effects on growth, skeletal development, and metabolic parameters in livestock, often showing improved outcomes compared to inorganic manganese.[1][21]
-
Agricultural Science: It is applied to investigate the correction of manganese deficiencies in crops, with studies indicating potential for increased yields.[1]
-
Biochemical Research: As a highly bioavailable source of manganese, it is used to study the role of manganese as an enzymatic cofactor and its involvement in metabolic processes and antioxidant defenses.[1]
-
Toxicology: It can be used as a controlled source of manganese in studies investigating the mechanisms of manganese-induced neurotoxicity.[22]
References
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- 2. Buy Manganese glycinate (EVT-309539) | 14281-77-7 [evitachem.com]
- 3. Manganese (II) Bisglycinate Powder | Vita Actives [vitaactives.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Manganese Glycinate BP EP USP CAS 14281-77-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
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- 8. Manganese Bisglycinate or Manganese Glycinate Manufacturers, SDS [mubychem.com]
- 9. nutrition.basf.com [nutrition.basf.com]
- 10. download.basf.com [download.basf.com]
- 11. CN112876372A - Preparation method of manganese glycinate with high chelating degree - Google Patents [patents.google.com]
- 12. CN111978189A - Preparation method and production system of glycine complex manganese salt premix - Google Patents [patents.google.com]
- 13. scielo.br [scielo.br]
- 14. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nutracapusa.com [nutracapusa.com]
- 16. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. download.basf.com [download.basf.com]
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- 19. Manganese glycinate glycinate for pharmaceuticals and nutrients. [etc-nem.de]
- 20. download.basf.com [download.basf.com]
- 21. researchgate.net [researchgate.net]
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